Tert-butyl 3-(carbamoyloxy)azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(carbamoyloxy)azetidine-1-carboxylate: is an organic compound with the molecular formula C9H16N2O4. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(carbamoyloxy)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl chloroformate and carbamoyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as protection and deprotection of functional groups, purification through column chromatography, and crystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as recrystallization and distillation .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-(carbamoyloxy)azetidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the carbamoyloxy group is replaced by other nucleophiles.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines and thiols.
Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
Substitution Reactions: Various substituted azetidine derivatives.
Hydrolysis: Carboxylic acids and alcohols.
Reduction: Reduced azetidine derivatives.
Scientific Research Applications
Chemistry: Tert-butyl 3-(carbamoyloxy)azetidine-1-carboxylate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It can be modified to create analogs with improved biological activity and selectivity .
Industry: The compound finds applications in the development of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other materials with specific properties .
Mechanism of Action
The mechanism of action of tert-butyl 3-(carbamoyloxy)azetidine-1-carboxylate involves its interaction with biological targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of specific pathways, depending on its structure and functional groups. The carbamoyloxy group plays a crucial role in binding to the active sites of enzymes, thereby affecting their activity .
Comparison with Similar Compounds
- Tert-butyl 3-(methoxy(methyl)carbamoyl)azetidine-1-carboxylate
- Tert-butyl 3-[(methylsulfonyl)oxy]azetidine-1-carboxylate
- 1-Boc-3-azetidinone
Uniqueness: Tert-butyl 3-(carbamoyloxy)azetidine-1-carboxylate is unique due to its specific functional groups, which confer distinct reactivity and binding properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various applications in synthesis and drug design .
Properties
IUPAC Name |
tert-butyl 3-carbamoyloxyazetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O4/c1-9(2,3)15-8(13)11-4-6(5-11)14-7(10)12/h6H,4-5H2,1-3H3,(H2,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMABORXCTFSQHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)OC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2138047-41-1 |
Source
|
Record name | tert-butyl 3-(carbamoyloxy)azetidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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